molecular formula C18H33NSn B187676 2-Methyl-4-(tributylstannyl)pyridine CAS No. 134914-97-9

2-Methyl-4-(tributylstannyl)pyridine

Cat. No. B187676
CAS RN: 134914-97-9
M. Wt: 382.2 g/mol
InChI Key: HKKVMSAVVHWLHJ-UHFFFAOYSA-N
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Description

2-Methyl-4-(tributylstannyl)pyridine is a chemical compound with the molecular formula C18H33NSn . It is used as a reagent in the preparation of iridium complexes for blue phosphorescent organic light emitting diodes .


Synthesis Analysis

The synthesis of 2-Methyl-4-(tributylstannyl)pyridine involves the use of 2-pyridylazaazulene, a bidentate ligand showing pH and cationic-metal dependent emission spectra . It is also used as a building block in an efficient, palladium-catalyzed synthesis .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(tributylstannyl)pyridine consists of 18 carbon atoms, 33 hydrogen atoms, 1 nitrogen atom, and 1 tin atom . The molecular weight of the compound is 382.2 g/mol .


Chemical Reactions Analysis

2-Methyl-4-(tributylstannyl)pyridine is used as a reagent in the preparation of iridium complexes for blue phosphorescent organic light emitting diodes . It is also used as a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene .

Scientific Research Applications

Safety And Hazards

2-Methyl-4-(tributylstannyl)pyridine is classified as a flammable liquid and vapor. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility and the unborn child. It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributyl-(2-methylpyridin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKVMSAVVHWLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616649
Record name 2-Methyl-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(tributylstannyl)pyridine

CAS RN

134914-97-9
Record name 2-Methyl-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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